2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a bromophenyl group, and a benzothieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a bromophenyl group through a nucleophilic substitution reaction.
Cyclization: The functionalized piperazine is then subjected to cyclization with a suitable thiophene derivative to form the benzothieno-pyrimidinone core.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its potential effects on biological systems, including its pharmacokinetics and pharmacodynamics.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H23BrN4O2S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-[4-(3-bromobenzoyl)piperazin-1-yl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H23BrN4O2S/c1-25-21(29)18-16-7-2-3-8-17(16)30-19(18)24-22(25)27-11-9-26(10-12-27)20(28)14-5-4-6-15(23)13-14/h4-6,13H,2-3,7-12H2,1H3 |
InChI Key |
IQVGBUYEWBGLQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br)SC5=C2CCCC5 |
Origin of Product |
United States |
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